Sunitinib Malate
Sunitinib Malate
Sunitinib malate is an organic molecular entity. It has a role as an antineoplastic agent and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It contains a sunitinib.
Sunitinib Malate is the orally bioavailable malate salt of an indolinone-based tyrosine kinase inhibitor with potential antineoplastic activity. Sunitinib blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation. This agent also inhibits the phosphorylation of Fms-related tyrosine kinase 3 (FLT3), another receptor tyrosine kinase expressed by some leukemic cells.
SUNITINIB MALATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 6 approved and 50 investigational indications. This drug has a black box warning from the FDA.
See also: Sunitinib (has active moiety).
Sunitinib Malate is the orally bioavailable malate salt of an indolinone-based tyrosine kinase inhibitor with potential antineoplastic activity. Sunitinib blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation. This agent also inhibits the phosphorylation of Fms-related tyrosine kinase 3 (FLT3), another receptor tyrosine kinase expressed by some leukemic cells.
SUNITINIB MALATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 6 approved and 50 investigational indications. This drug has a black box warning from the FDA.
See also: Sunitinib (has active moiety).
Brand Name:
Vulcanchem
CAS No.:
341031-54-7
VCID:
VC20767922
InChI:
InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9)/b17-12-;/t;2-/m.0/s1
SMILES:
Array
Molecular Formula:
C26H33FN4O7
Molecular Weight:
532.6 g/mol
Sunitinib Malate
CAS No.: 341031-54-7
Cat. No.: VC20767922
Molecular Formula: C26H33FN4O7
Molecular Weight: 532.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Sunitinib malate is an organic molecular entity. It has a role as an antineoplastic agent and an EC 2.7.10.1 (receptor protein-tyrosine kinase) inhibitor. It contains a sunitinib. Sunitinib Malate is the orally bioavailable malate salt of an indolinone-based tyrosine kinase inhibitor with potential antineoplastic activity. Sunitinib blocks the tyrosine kinase activities of vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor b (PDGFRb), and c-kit, thereby inhibiting angiogenesis and cell proliferation. This agent also inhibits the phosphorylation of Fms-related tyrosine kinase 3 (FLT3), another receptor tyrosine kinase expressed by some leukemic cells. SUNITINIB MALATE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2006 and has 6 approved and 50 investigational indications. This drug has a black box warning from the FDA. See also: Sunitinib (has active moiety). |
|---|---|
| CAS No. | 341031-54-7 |
| Molecular Formula | C26H33FN4O7 |
| Molecular Weight | 532.6 g/mol |
| IUPAC Name | N-[2-(diethylamino)ethyl]-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;(2S)-2-hydroxybutanedioic acid |
| Standard InChI | InChI=1S/C22H27FN4O2.C4H6O5/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28;5-2(4(8)9)1-3(6)7/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28);2,5H,1H2,(H,6,7)(H,8,9)/b17-12-;/t;2-/m.0/s1 |
| Standard InChI Key | LBWFXVZLPYTWQI-IPOVEDGCSA-N |
| Isomeric SMILES | CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O |
| Canonical SMILES | CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)F)NC2=O)C.C(C(C(=O)O)O)C(=O)O |
| Appearance | Powder |
| Colorform | Orange solid |
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